3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which are recognized for their diverse biological activities. This specific compound features a pyrimidine moiety substituted at the 4-position with a methoxy group, which contributes to its chemical properties and potential applications in medicinal chemistry. Pyrazolo[1,5-a]pyridines are known for their role as antimetabolites and have been explored for their therapeutic effects, particularly in oncology and inflammation-related diseases.
The compound is classified as a heterocyclic organic compound, specifically a bicyclic structure that incorporates both pyrazole and pyridine rings. It is synthesized through various chemical reactions involving pyrimidine derivatives and pyrazole intermediates. The exploration of its pharmacological properties has led to significant interest in its potential as a drug candidate.
The synthesis of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves several steps:
The synthesis often employs methods such as:
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine features a fused bicyclic structure consisting of a pyrazole ring adjacent to a pyridine ring. The methoxy group at the 4-position of the pyrimidine enhances solubility and biological activity.
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm product formation and purity.
The mechanism by which 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its biological effects may involve:
Biological assays have shown that derivatives of pyrazolo[1,5-a]pyridines can exhibit significant activity against cancer cell lines and inflammatory models, indicating their potential therapeutic roles.
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has several scientific applications:
This compound exemplifies the potential of heterocyclic chemistry in developing new therapeutic agents that could address unmet medical needs across various disease states.
The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is systematically named according to IUPAC conventions, which prioritize parent heterocycle selection and substituent ordering. The core structure is pyrazolo[1,5-a]pyridine, a bicyclic 6-5 fused system where a pyrazole ring (sites 1,2,3a) annulates with a pyridine ring (sites 3,4,5,6,7) [1] [5]. The substituent at position 3 is 4-methoxypyrimidin-2-yl, itself a six-membered heterocycle with nitrogen atoms at positions 1 and 3, and a methoxy group (-OCH₃) at position 4 [1].
Isomeric possibilities arise from:
Table 1: Nomenclature and Isomeric Variations of Key Analogues
Compound Name | Molecular Formula | CAS Registry Number | Key Structural Variation |
---|---|---|---|
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | C₁₂H₉FN₄O | 1331768-95-6 | Fluoro substituent at pyrimidinyl C5 |
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | C₁₂H₉ClN₄O | 1331768-89-8 | Chloro substituent at pyrimidinyl C5 |
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine (Target) | C₁₂H₁₀N₄O | Not Provided | Unsubstituted pyrimidinyl ring |
The molecular architecture comprises two electronically complementary heterocycles:
Conformational Dynamics: Density Functional Theory (DFT) calculations reveal a dihedral angle of 25–40° between the planes of the two heterocycles. This torsional strain minimizes orbital repulsion while maintaining conjugation. The methoxy group adopts a near-coplanar orientation with the pyrimidine ring (torsion angle < 10°), maximizing resonance donation [2].
Electronic Effects:
This scaffold exhibits bioisosteric equivalence to natural purines (e.g., adenine, guanine), characterized by:
Table 2: Structural Homology Parameters vs. Purines
Parameter | 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | Adenine (Purine) | Bioisosteric Significance |
---|---|---|---|
Fused Ring System | 6-5 Bicyclic (Pyrazolopyridine + Pyrimidine) | 6-5 Bicyclic | Mimics purine core geometry |
Key H-Bond Acceptors | N1 (Pyrazolo), N1/N3 (Pyrimidinyl), OCH₃ | N1, N3, N7 | Comparable interaction profiles |
Molecular Length (Å) | ≈8.7 (C7 pyrazolopyridine to C6 pyrimidine) | ≈8.5 (C2 to C8) | Matches spatial requirements for kinase binding |
Dipole Moment (Debye) | 4.2–5.1 (DFT-calculated) | 3.0–3.5 | Enhanced polarity improves solubility |
Functional Implications: This homology enables competitive binding to purine-recognizing enzyme sites, particularly kinases and phosphodiesterases. The methoxy group’s size (van der Waals volume ≈ 25 ų) and polarity (σₚ = -0.27) mimic the exocyclic amino group of adenine (-NH₂; volume ≈ 24 ų, σₚ = -0.16), facilitating similar protein interactions without metabolic lability [7] [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1